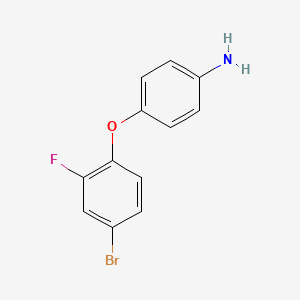

4-(4-Bromo-2-fluorophenoxy)aniline

Description

Properties

Molecular Formula |

C12H9BrFNO |

|---|---|

Molecular Weight |

282.11 g/mol |

IUPAC Name |

4-(4-bromo-2-fluorophenoxy)aniline |

InChI |

InChI=1S/C12H9BrFNO/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7H,15H2 |

InChI Key |

SRIYUVUUXSXASY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N)OC2=C(C=C(C=C2)Br)F |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=C(C=C(C=C2)Br)F |

Origin of Product |

United States |

Technical Guide: 4-(4-Bromo-2-fluorophenoxy)aniline (CAS 98918-45-7)

A Strategic Scaffold for Type II Kinase Inhibitor Discovery[1]

Executive Summary

4-(4-Bromo-2-fluorophenoxy)aniline (CAS 98918-45-7) is a high-value pharmacophore intermediate primarily utilized in the synthesis of Type II Tyrosine Kinase Inhibitors (TKIs) targeting oncogenic drivers such as c-MET , VEGFR , and BRAF .[1]

Its structural significance lies in the diaryl ether motif , which serves as a flexible hinge, allowing the molecule to traverse the "gatekeeper" region of the kinase ATP-binding pocket.[1] The 4-bromo-2-fluoro substitution pattern provides two critical functions:

-

Electronic Modulation: The fluorine atom increases metabolic stability and modulates the lipophilicity (

) of the distal phenyl ring.[1] -

Synthetic Handle: The bromine atom serves as a versatile electrophile for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.[1]

Part 1: Molecular Architecture & Significance[1]

The molecule is bipartite, consisting of an aniline "head" and a halogenated phenyl "tail" connected by an ether linkage.[1]

| Feature | Function in Drug Design |

| Aniline Amine (-NH₂) | Primary attachment point for the "hinge-binding" motif (often converting to a urea or amide).[1] |

| Ether Linkage (-O-) | Provides rotational freedom (approx. 120° bond angle) to induce the "DFG-out" conformation in kinases.[1] |

| Fluorine (2-F) | Bioisostere for hydrogen; blocks Phase I metabolic oxidation at the ortho-position; alters ring electronics.[1] |

| Bromine (4-Br) | Leaving group for late-stage diversification; engages in halogen bonding with kinase backbones.[1] |

Signaling Pathway Context

This scaffold is frequently employed to synthesize inhibitors that disrupt the HGF/c-MET axis .[1] The diagram below illustrates the downstream effects of blocking this pathway using inhibitors derived from this scaffold.

Figure 1: Mechanism of Action.[1] The inhibitor (blue) competes with ATP at the c-MET receptor, blocking downstream PI3K/AKT and RAS/MAPK signaling cascades.[1]

Part 2: Synthetic Pathways & Process Chemistry[1]

The synthesis of CAS 98918-45-7 requires a robust Nucleophilic Aromatic Substitution (SNAr) followed by a Chemoselective Reduction .[1]

Critical Process Parameters (CPPs)

-

Regioselectivity: Ensuring the ether forms at the correct position without affecting the bromine.[1]

-

Chemoselectivity: Reducing the nitro group without dehalogenating the bromine (a common risk with catalytic hydrogenation).[1]

Validated Synthetic Protocol

Step 1: Ether Formation (SNAr)

-

Reactants: 4-Bromo-2-fluorophenol (1.0 eq) + 1-Fluoro-4-nitrobenzene (1.1 eq).[1]

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF or DMSO (Polar aprotic is essential to solvate the cation and increase fluoride nucleophilicity).[1]

-

Conditions: 80-100°C for 4-6 hours.

-

Mechanism: The phenoxide anion attacks the electron-deficient carbon of the nitrobenzene, displacing fluoride.[1]

Step 2: Nitro Reduction (The "Iron" Method) [1]

-

Rationale: Standard Pd/C hydrogenation often leads to hydrodebromination (loss of the Br atom).[1] The Bechamp reduction (Fe/NH₄Cl) is the industry standard for preserving aryl halides.[1]

-

Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).[1]

-

Solvent: Ethanol/Water (3:1).[1]

-

Conditions: Reflux (80°C) for 2-4 hours.

Experimental Workflow Diagram

Figure 2: Synthetic route prioritizing halogen preservation during the reduction step.

Part 3: Analytical Characterization & QC[1]

To ensure the integrity of the scaffold for drug development, the following analytical parameters must be met.

1. Physical & Chemical Properties

| Property | Specification | Method |

| Appearance | Off-white to pale brown solid | Visual |

| Molecular Weight | 282.11 g/mol | Mass Spectrometry |

| Melting Point | 68 - 72 °C | Capillary Method |

| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in Water | Gravimetric |

| Purity | > 98.0% | HPLC (Area %) |

2. HPLC Method (Self-Validating System)

Use this method to detect the common "Bis-ether" impurity or unreacted nitro-intermediate.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV @ 254 nm (aromatic) and 220 nm (amide/amine).[1]

-

Retention Logic:

3. NMR Signature (Diagnostic Signals)

-

¹H NMR (DMSO-d₆):

Part 4: Handling & Safety (E-E-A-T)

Warning: This compound is an aniline derivative and a halogenated aromatic.[1] It possesses potential toxicity and environmental persistence.[1]

-

Acute Toxicity: Anilines can cause methemoglobinemia (interference with oxygen transport in blood).[1] Handle in a fume hood.

-

Skin Absorption: High risk.[1][3] Double-gloving (Nitrile) is mandatory.[1]

-

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Anilines oxidize (darken) upon exposure to air/light.[1]

References

-

Exelixis, Inc. (2005).[1] Quinoline derivatives as kinase inhibitors. WO2005030140A2.[1] (Primary patent describing the synthesis of c-MET inhibitors using phenoxy-aniline intermediates).[1]

-

Liu, X., et al. (2011).[1] Discovery of c-Met Kinase Inhibitors. Journal of Medicinal Chemistry. (Discusses the SAR of diaryl ether scaffolds in kinase inhibition). [1]

-

ChemicalBook. (2024).[1] 4-(4-Bromo-2-fluorophenoxy)aniline Product Data. (Verification of physical properties and CAS).

-

BenchChem. (2025).[1][4] Protocol for SNAr Synthesis of Diaryl Ethers. (General methodology reference).

Sources

Technical Monograph: 4-(4-Bromo-2-fluorophenoxy)aniline

This technical guide details the structural identity, synthetic methodology, and medicinal chemistry significance of 4-(4-Bromo-2-fluorophenoxy)aniline , a critical diaryl ether scaffold used in the development of Tyrosine Kinase Inhibitors (TKIs).

Part 1: Chemical Identity & Digital Representation

The precise identification of this molecule is critical, as the regiochemistry of the halogen substituents (Bromine and Fluorine) on the phenoxy ring drastically alters the electronic properties and binding affinity in kinase pockets.

Nomenclature & Identifiers

| Identifier Type | Value / Descriptor |

| IUPAC Name | 4-(4-Bromo-2-fluorophenoxy)aniline |

| Common Name | 4-Amino-4'-bromo-2'-fluorodiphenyl ether |

| Molecular Formula | C₁₂H₉BrFNO |

| Molecular Weight | 282.11 g/mol |

| SMILES | Nc1ccc(Oc2c(F)cc(Br)cc2)cc1 |

| InChI String | InChI=1S/C12H9BrFNO/c13-8-4-5-11(10(14)6-8)16-12-3-1-9(15)2-4-12/h1-6H,15H2 |

| Key Substructure | Diaryl Ether (Kinase Linker Motif) |

Structural Visualization

The molecule consists of an electron-rich aniline ring connected via an ether linkage to an electron-deficient phenyl ring substituted with Bromine (para to ether) and Fluorine (ortho to ether).

-

Aniline Ring (Ring A): Provides the primary hydrogen bond donor (NH₂) for the "hinge region" of kinase enzymes.

-

Phenoxy Ring (Ring B): The 2-Fluoro and 4-Bromo substituents modulate lipophilicity and metabolic stability, often occupying the hydrophobic "back pocket" of the target protein.

Part 2: Structural Significance in Medicinal Chemistry

This scaffold is a "privileged structure" in drug discovery, serving as a core intermediate for Type II Kinase Inhibitors (e.g., c-Met, VEGFR, and RAF inhibitors).

Pharmacophore Mapping

In the context of kinase inhibition (e.g., similar to Cabozantinib or Regorafenib analogs), the molecule functions as a dual-ring system that spans the ATP-binding site.

Figure 1: Pharmacophore connectivity showing the role of the aniline hinge binder and the halogenated hydrophobic tail in kinase binding.[1][2][3]

Part 3: Synthetic Pathways & Process Chemistry[6][7][8]

The synthesis of 4-(4-Bromo-2-fluorophenoxy)aniline relies on a Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis

-

Disconnection: Ether bond.

-

Nucleophile: 4-Aminophenol (or 4-Nitrophenol).

-

Electrophile: 4-Bromo-1,2-difluorobenzene.

-

Regiochemistry: In 4-Bromo-1,2-difluorobenzene, the fluorine at position 1 (para to Br) is more activated for

than the fluorine at position 2 (meta to Br) due to the inductive electron-withdrawing effect of the Bromine.

Optimized Synthetic Protocol (Step-by-Step)

Method:

Step 1: Synthesis of 4-(4-Bromo-2-fluorophenoxy)nitrobenzene

-

Reagents:

-

4-Nitrophenol (1.0 eq, 13.9 g)

-

4-Bromo-1,2-difluorobenzene (1.1 eq, 21.2 g)

-

Potassium Carbonate (

) (2.0 eq, 27.6 g) -

Solvent: DMF (Dimethylformamide) or DMSO (100 mL)

-

-

Procedure:

-

Charge 4-Nitrophenol and

into the reactor with DMF. Stir at RT for 30 mins to form the phenoxide. -

Add 4-Bromo-1,2-difluorobenzene dropwise.

-

Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC/LCMS.

-

Mechanism: The phenoxide attacks C-1 of the difluorobenzene, displacing the fluorine. The Br at C-4 and F at C-2 remain intact.

-

-

Workup:

-

Cool to RT. Pour into ice water (500 mL).

-

Filter the yellow precipitate (Nitro intermediate). Wash with water.[4]

-

Dry in a vacuum oven at 50°C.

-

Step 2: Reduction to 4-(4-Bromo-2-fluorophenoxy)aniline

-

Reagents:

-

Crude Nitro intermediate (from Step 1)

-

Iron Powder (Fe) (5.0 eq)

-

Ammonium Chloride (

) (5.0 eq) -

Solvent: Ethanol/Water (3:1)

-

-

Procedure:

-

Suspend the nitro compound in Ethanol/Water.

-

Add Fe powder and

. -

Reflux at 80°C for 2–3 hours.

-

Critical Control: Avoid catalytic hydrogenation (

/Pd-C) if possible, as it poses a high risk of de-bromination (cleaving the C-Br bond). Iron reduction is chemoselective for the nitro group.

-

-

Purification:

-

Filter hot through Celite to remove iron sludge.

-

Concentrate the filtrate.

-

Recrystallize from Ethanol/Hexane or purify via Silica Gel Chromatography (0-30% EtOAc in Hexanes).

-

Synthetic Workflow Diagram

Figure 2: Step-wise synthetic route emphasizing the chemoselective reduction to preserve the aryl bromide.

Part 4: Analytical Characterization (QC)

To validate the synthesis, the following analytical signatures must be confirmed.

Proton NMR ( H-NMR, 400 MHz, DMSO- )

-

4.8–5.2 ppm (s, 2H): Characteristic broad singlet for the Aniline

- 6.5–6.7 ppm (d, 2H): Protons on the aniline ring ortho to the amino group (shielded).

- 6.8–7.0 ppm (d, 2H): Protons on the aniline ring meta to the amino group.

- 6.9–7.5 ppm (m, 3H): Multiplet for the 4-bromo-2-fluorophenoxy ring. The coupling patterns (splitting by F) will be complex.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Expected Mass:

= 282.0 / 284.0 (1:1 ratio due to Bromine isotopes -

Fragmentation: Loss of the substituted phenoxy group may be observed at higher collision energies.

Part 5: Safety & Handling

-

Hazard Class: Irritant (Skin/Eye). Potential sensitizer.[5]

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Anilines are prone to oxidation (browning) upon air exposure.

-

Compatibility: Incompatible with strong oxidizing agents and acid chlorides (unless intended for amide coupling).

References

-

PubChem Compound Summary. 4-(4-Bromophenoxy)aniline (Analogous Scaffold Data). National Center for Biotechnology Information. Available at: [Link]

- Liu, J. et al. (2016). Design and Synthesis of Novel Diaryl Ether Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry. (Contextual reference for SNAr synthesis of diaryl ethers).

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (Authoritative source for SNAr regioselectivity rules regarding halobenzenes).

-

Exelixis, Inc. (2012).[6] Cabozantinib (Cometriq) Prescribing Information.[7][8] (Reference for the pharmacological relevance of the diaryl ether kinase inhibitor class). Available at: [Link]

Sources

- 1. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]

- 2. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Bromo-2-fluoroaniline | 367-24-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Cabozantinib - Wikipedia [en.wikipedia.org]

- 7. Cabozantinib | C28H24FN3O5 | CID 25102847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WO2019234761A1 - An improved process for the preparation of cabozantinib and its pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

Navigating the Supply Chain of Key Pharmaceutical Intermediates: A Technical Guide to Piperidinyl-1,2-Benzisoxazole Derivatives in the USA and Europe

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Piperidinyl-1,2-Benzisoxazole Scaffolds in Neuroscience Drug Discovery

In the landscape of modern medicinal chemistry, particularly within the development of therapeutics for central nervous system disorders, certain molecular scaffolds have emerged as foundational pillars. Among these, the piperidinyl-1,2-benzisoxazole core structure is of paramount importance. While the specific query for CAS 98918-45-7 yields limited and sometimes conflicting data, it points toward a family of heterocyclic compounds that are crucial as intermediates in the synthesis of atypical antipsychotic drugs.[1] These drugs, such as Risperidone and Paliperidone, are cornerstones in the management of schizophrenia and other psychiatric conditions.[1][2] This guide will delve into the technical aspects of two closely related and commercially significant analogs: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (CAS 84163-13-3) and 3-(4-Piperidinyl)-1,2-benzisoxazole hydrochloride (CAS 84163-22-4) , providing a comprehensive overview of their synthesis, quality control, and the supplier landscape in the United States and Europe.[3][4]

The utility of these intermediates lies in their inherent structural features, which allow for further chemical modification to produce the final active pharmaceutical ingredients (APIs).[1] Understanding the nuances of their supply chain, from manufacturing processes to quality assurance, is critical for any research and development program to ensure the integrity and reproducibility of their scientific endeavors.[5]

Manufacturing and Synthesis: From Precursors to Core Intermediates

The synthesis of piperidinyl-1,2-benzisoxazole derivatives is a multi-step process that demands precise control over reaction conditions to ensure high purity and yield. A common and efficient approach involves a "one-pot" synthesis method, which streamlines the process and reduces waste.[6]

A Representative Synthetic Pathway: The "One-Pot" Method for 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

A widely adopted synthetic route for 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride starts from 4-(2,4-difluorobenzoyl)-piperidine hydrochloride.[6] This method avoids the isolation of the oxime intermediate, thereby simplifying the procedure and improving overall efficiency.[6]

Step-by-Step Experimental Protocol:

-

Oxime Formation and Cyclization:

-

Dissolve 4-(2,4-difluorobenzoyl)-piperidine hydrochloride in an alcohol solvent (e.g., methanol or ethanol).[6]

-

Add hydroxylamine hydrochloride to the solution.[6]

-

Introduce an inorganic base, such as an alkali metal hydroxide (e.g., potassium hydroxide), to facilitate both the oximation reaction and the subsequent intramolecular cyclization. This approach advantageously replaces the use of triethylamine, reducing environmental concerns and simplifying purification.[6][7]

-

The reaction mixture is heated to reflux for a period of 5 to 72 hours at a temperature ranging from 20-65 °C, depending on the specific base and solvent system used.[6]

-

-

Precipitation and Purification:

-

After the reaction is complete, cool the mixture to room temperature.[7]

-

Slowly add concentrated hydrochloric acid to adjust the pH to 2-3, which induces the precipitation of the hydrochloride salt of the desired product as a white solid.[7]

-

Cool the mixture further to 0-5 °C and hold for 1-3 hours to maximize precipitation.[6]

-

Collect the solid by filtration.[7]

-

The crude product is then typically washed and may be further purified by recrystallization or slurrying in a suitable solvent like acetone to remove any remaining impurities.[7]

-

This "one-pot" method is favored for its operational simplicity, reduced cycle time, and higher yields compared to traditional multi-step processes.[6]

Caption: One-pot synthesis workflow for a key benzisoxazole intermediate.

Quality Control and Analytical Methodologies

Ensuring the purity and identity of these intermediates is paramount for their use in drug synthesis. A robust quality control program will employ a suite of analytical techniques to characterize the material thoroughly.

Key Quality Specifications

The following table outlines typical quality specifications for piperidinyl-1,2-benzisoxazole hydrochloride derivatives:

| Parameter | Specification | Analytical Method |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Identification | Conforms to the reference spectrum | ¹H NMR, ¹³C NMR, IR |

| Purity (Assay) | ≥ 98% (typically > 99%) | HPLC, UPLC |

| Related Substances | Individual impurity ≤ 0.1%, Total impurities ≤ 0.5% | HPLC, UPLC |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Residue on Ignition | ≤ 0.1% | USP <281> |

| Heavy Metals | ≤ 20 ppm | USP <231> |

High-Performance Liquid Chromatography (HPLC/UPLC) for Purity and Impurity Profiling

Reverse-phase HPLC (RP-HPLC) is the workhorse for determining the purity and identifying any process-related impurities or degradation products.[8][9]

Exemplary HPLC Method for Risperidone and Related Substances:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile and/or methanol).[8][9]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 234 nm or 275 nm).[9][10]

-

Column Temperature: Controlled, typically around 25-30°C.

For higher resolution and faster analysis times, Ultra-Performance Liquid Chromatography (UPLC) methods are increasingly employed.[10] These methods use columns with smaller particle sizes (e.g., 1.7 µm) and can significantly reduce run times while improving peak separation.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized intermediate. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide a definitive fingerprint of the molecule.[11] For instance, in the ¹H NMR spectrum, the aromatic protons of the benzisoxazole ring system and the aliphatic protons of the piperidine ring will have characteristic chemical shifts and splitting patterns that can be unambiguously assigned.

Supplier Landscape in the USA and Europe

The supply chain for specialized chemical intermediates like piperidinyl-1,2-benzisoxazole derivatives is multifaceted, ranging from large, well-known chemical suppliers to more specialized contract manufacturing organizations (CMOs) and distributors of heterocyclic building blocks.

Major Chemical Suppliers

These companies typically offer a wide range of research chemicals and building blocks, often with established quality systems and readily available technical documentation.

-

Sigma-Aldrich (part of MilliporeSigma): A leading global supplier with an extensive online catalog and operations in both the USA and Europe. They are known for their comprehensive documentation and a wide array of chemical building blocks.[12][13]

-

Thermo Fisher Scientific (including the Alfa Aesar and Acros Organics brands): A major player in the scientific supply space, offering a vast portfolio of chemicals for research and development.[14][15][16]

-

TCI (Tokyo Chemical Industry): A global manufacturer of specialty organic chemicals with a strong presence in the US and European markets, known for high-purity reagents.[17][18]

Specialized and Niche Suppliers

These companies often focus on specific classes of compounds, such as heterocyclic building blocks, or provide custom synthesis services.

-

Apollo Scientific: A UK-based supplier with a large catalog of aromatic and heterocyclic building blocks for the pharmaceutical and agrochemical industries.[19]

-

BLD Pharm: A supplier of a wide range of building blocks and intermediates, with distribution channels in Europe.[20]

-

ChemPur: A German distributor that collaborates with various manufacturers to offer a broad spectrum of intermediates for pharmaceutical research.[21]

-

Corey Organics: An Indian-based manufacturer and exporter with a global presence, including the USA and Europe.[22]

-

Arborpharmchem: A supplier specializing in pharmaceutical intermediates, including those for antipsychotic drugs.[5]

-

Snap Intermediates: An importer and exporter of API intermediates and specialty chemicals.[23]

Supplier Qualification Workflow

For drug development professionals, selecting a reliable supplier is a critical step that goes beyond simply finding a source. The following workflow outlines a systematic approach to qualifying a supplier.

Sources

- 1. ossila.com [ossila.com]

- 2. A concise review on analytical profile of risperidone - Curr Trends Pharm Pharm Chem [ctppc.org]

- 3. 3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride [lgcstandards.com]

- 4. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride | 84163-13-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]

- 7. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3 [chemicalbook.com]

- 8. academic.oup.com [academic.oup.com]

- 9. ijrpns.com [ijrpns.com]

- 10. longdom.org [longdom.org]

- 11. op.niscpr.res.in [op.niscpr.res.in]

- 12. Merck | Singapore | Life Science Products & Service Solutions [sigmaaldrich.com]

- 13. Sigma-Aldrich - Wikipedia [en.wikipedia.org]

- 14. Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 15. 実験用化学物質 | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. iright.com [iright.com]

- 17. labproinc.com [labproinc.com]

- 18. Tokyo Chemical Industry (TCI) | Fisher Scientific [fishersci.com]

- 19. Heterocyclic Building Blocks & Heterocyclic Compound Distributor [store.apolloscientific.co.uk]

- 20. Heterocyclic Building Blocks | BLDpharm [bldpharm.de]

- 21. Our Distributors [chempur.de]

- 22. 6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl | Corey Organics [coreyorganics.com]

- 23. snapintermediates.com [snapintermediates.com]

Suzuki coupling reaction conditions for 4-(4-Bromo-2-fluorophenoxy)aniline

An Application Guide to Suzuki-Miyaura Coupling: Protocol Optimization for 4-(4-Bromo-2-fluorophenoxy)aniline

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported in 1979, this palladium-catalyzed transformation has become indispensable in the pharmaceutical and fine chemical industries for constructing complex molecular architectures, particularly biaryl and heteroaryl structures.[3][4]

This guide provides a detailed examination of the Suzuki-Miyaura coupling reaction specifically for 4-(4-Bromo-2-fluorophenoxy)aniline. This substrate presents a unique combination of structural features that demand careful consideration for successful C-C bond formation:

-

An aryl bromide , the electrophilic partner in the coupling.

-

An electron-rich aromatic system due to the presence of both an aniline and a phenoxy ether moiety, which can influence the kinetics of the catalytic cycle.

-

An ortho-fluoro substituent , which introduces steric hindrance near the reaction center.

-

An unprotected aniline , a potentially coordinating functional group that can interact with the palladium catalyst.[4]

As a senior application scientist, this document moves beyond a simple recitation of steps. It delves into the mechanistic rationale behind procedural choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in optimizing this reaction for high-yield, reproducible outcomes. We will explore the critical role of each reaction component—catalyst, ligand, base, and solvent—and provide a robust, step-by-step protocol complete with troubleshooting strategies.

Mechanistic Foundation of the Suzuki-Miyaura Coupling

The efficacy of the Suzuki-Miyaura reaction lies in a well-defined catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is paramount for rational optimization and troubleshooting. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7][8]

-

Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond of the aryl halide (Ar-X). This is often the rate-determining step and results in the formation of a square-planar Pd(II) intermediate.[6] The reactivity order for the halide is typically I > Br > OTf >> Cl.[6][9]

-

Transmetalation: For this step to occur, the organoboron species must be activated by a base.[10] The base (e.g., OH⁻, CO₃²⁻) coordinates to the boron atom, forming a more nucleophilic "ate" complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate.

-

Reductive Elimination: In the final step, the two organic groups on the palladium center couple, forming the new C-C bond of the biaryl product. This process reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the cycle.[7]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Strategic Optimization for 4-(4-Bromo-2-fluorophenoxy)aniline

The electronic and steric properties of 4-(4-Bromo-2-fluorophenoxy)aniline necessitate a carefully selected catalytic system. The electron-donating nature of the aniline and phenoxy groups enriches the aryl bromide, slowing the rate-determining oxidative addition step.[5][11] Therefore, the choice of ligand is especially critical.

Component Selection Rationale

| Component | Recommended Choice(s) | Rationale & Justification |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ or modern palladacycle precatalysts (e.g., Buchwald G3/G4, CataCXium® A Palladacycle) | Pd(II) sources like Pd(OAc)₂ are common but require in-situ reduction to the active Pd(0) form.[12] For challenging, electron-rich substrates, modern palladacycle precatalysts are often superior as they reliably form the active monoligated Pd(0) species, leading to higher activity and reproducibility.[1][4][12] |

| Ligand | Bulky, electron-rich dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) | This is the most critical parameter. Standard ligands like PPh₃ are often ineffective for electron-rich aryl bromides.[6] Bulky, electron-rich ligands like SPhos accelerate both the oxidative addition and the final reductive elimination steps, dramatically improving reaction rates and yields for hindered and deactivated substrates.[2][5] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The base activates the boronic acid, facilitating transmetalation.[13] K₃PO₄ is a moderately strong base that is highly effective in many Suzuki couplings, especially with dialkylbiaryl phosphine ligands.[2] Cs₂CO₃ is a stronger, more soluble base that can be beneficial for particularly difficult couplings.[4] |

| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O | A biphasic solvent system is standard.[14] The organic solvent (dioxane, toluene, or the greener alternative 2-MeTHF) dissolves the organic reagents and catalyst, while the aqueous phase dissolves the inorganic base.[4] Vigorous stirring is essential to promote reaction at the interface.[12] The presence of water is often crucial for dissolving and activating the base.[11][13] |

| Temperature | 80–110 °C | Most Suzuki couplings require heating to overcome the activation energy of the oxidative addition step.[12] The optimal temperature should be determined empirically but typically falls within this range. |

Detailed Experimental Protocol

This protocol describes the Suzuki-Miyaura coupling of 4-(4-Bromo-2-fluorophenoxy)aniline with phenylboronic acid as a representative example.

Safety Precaution: This procedure should be performed by trained professionals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium reagents are irritants and organoboron compounds can have varying toxicity.

Reagents and Equipment

-

4-(4-Bromo-2-fluorophenoxy)aniline (1.0 equiv)

-

Phenylboronic acid (1.2–1.5 equiv)

-

Pd₂(dba)₃ (1-2 mol%)

-

SPhos (2-4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0–3.0 equiv)

-

1,4-Dioxane (anhydrous, degassed)

-

Deionized water (degassed)

-

Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for work-up and purification

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Procedure

-

Inert Atmosphere Setup: To a dry reaction vessel containing a magnetic stir bar, add 4-(4-Bromo-2-fluorophenoxy)aniline (1.0 equiv), phenylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

-

Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (SPhos, 3.0 mol%). Add these solids to the reaction vessel.

-

Evacuation and Backfilling: Seal the vessel and connect it to a Schlenk line. Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to deactivation.[12]

-

Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 v/v ratio) via syringe. The final concentration of the aryl bromide should be approximately 0.1–0.2 M.

-

Reaction: Place the sealed vessel in a preheated oil bath at 100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4–24 hours).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.[15] If the product is a solid, recrystallization can be an effective final purification step.[16]

Caption: General workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to success.

| Issue | Probable Cause(s) | Recommended Solution(s) |

| No or Low Conversion | Inactive Catalyst: Oxygen contamination, degraded Pd source or ligand.[12] | Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique (e.g., freeze-pump-thaw cycles).[12] Use fresh, high-purity catalyst and ligand. |

| Insufficient Base/Activation: Base is not strong enough, not soluble, or has degraded. | Screen alternative bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[12] Ensure the base is finely powdered for better solubility and reactivity. | |

| Low Temperature: Reaction temperature is too low for the oxidative addition of the electron-rich substrate. | Cautiously increase the reaction temperature in 10 °C increments.[12] | |

| Protodeboronation | Presence of Water/Protic Sources: The boronic acid reacts with a proton source, converting it back to an arene, which is a common side reaction.[15] | Minimize water content if possible, or switch to a boronic ester (e.g., pinacol ester) which can be more stable. Use a freshly opened bottle of boronic acid. |

| Homocoupling | Oxygen Presence: Oxygen can promote the oxidative coupling of two boronic acid molecules.[12] | Improve the degassing procedure. Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this issue compared to in-situ reduction of Pd(II) sources.[12] |

| Catalyst Decomposition: High temperatures can lead to the formation of palladium black, which can catalyze homocoupling. | Use a more stable ligand or a lower reaction temperature if feasible. | |

| Dehalogenation | Hydride Source: The aryl bromide is reduced to an arene. This can be caused by certain bases or solvent impurities. | Switch to a non-hydridic base like a carbonate or phosphate and ensure the use of high-purity aprotic solvents.[12] |

Conclusion

The Suzuki-Miyaura coupling of 4-(4-Bromo-2-fluorophenoxy)aniline is a highly achievable transformation provided that the reaction conditions are tailored to the substrate's specific electronic and steric profile. The key to success lies in selecting a highly active catalytic system, primarily driven by the use of a bulky, electron-rich phosphine ligand, to overcome the inherent challenge of oxidative addition to an electron-rich aryl bromide. By following the detailed protocol and applying the systematic troubleshooting guide provided, researchers can confidently and reproducibly synthesize valuable biaryl structures for applications in medicinal chemistry and materials science.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

NROChemistry (YouTube). (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

ACS Publications - Organic Letters. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]

-

ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

-

ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]

-

ACS Publications - ACS Catalysis. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. [Link]

-

SYNTHESIS. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

-

National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

-

White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

-

The Organic Chemistry Tutor (YouTube). (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. [Link]

-

ACS Publications - Organometallics. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

-

Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

-

ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

-

CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

-

Myers, A. G. The Suzuki Reaction - Chem 115. [Link]

-

National Center for Biotechnology Information. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

-

ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. [Link]

-

Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

-

Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

-

National Center for Biotechnology Information. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

ACS Publications - The Journal of Organic Chemistry. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. [Link]

-

MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]

-

ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

-

MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]

-

ResearchGate. The Suzuki reaction of 4-bromoaniline with aryl boronic acids. [Link]

-

ResearchGate. Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. [Link]

-

Learn Chemistry (YouTube). (2022, June 18). Suzuki Coupling Mechanism. [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Yoneda Labs [yonedalabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. reddit.com [reddit.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. arodes.hes-so.ch [arodes.hes-so.ch]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. home.sandiego.edu [home.sandiego.edu]

Application Note: Strategic Synthesis of Diaryl Ether Scaffolds Using 4-Bromofluorobenzene (CAS 98918-45-7)

Introduction

The diaryl ether (DE) motif is a cornerstone in modern medicinal and agrochemical science.[1][2] Recognized as a "privileged scaffold," its unique physicochemical properties—a blend of conformational flexibility and metabolic stability—are instrumental in designing potent therapeutic agents targeting a wide array of biological targets.[2][3] Diaryl ether derivatives have demonstrated significant bioactivity, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][3][4]

This guide provides a detailed technical overview of two robust, field-proven methodologies for the synthesis of diaryl ether scaffolds, utilizing 4-Bromofluorobenzene (CAS 98918-45-7) as a key arylating agent. We will explore both the classic copper-catalyzed Ullmann condensation and the modern, highly efficient palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction. The focus will be on the causality behind experimental choices, providing researchers with the foundational knowledge to not only replicate but also innovate upon these essential transformations.

PART 1: Foundational Reaction Strategies

The synthesis of diaryl ethers from 4-bromofluorobenzene and a phenolic coupling partner hinges on the formation of a carbon-oxygen (C-O) bond between the two aromatic rings. The bromine atom on 4-bromofluorobenzene serves as the primary reactive handle for cross-coupling. Two dominant transition-metal-catalyzed strategies have emerged as the most reliable: the Ullmann Condensation and the Buchwald-Hartwig Etherification.

-

Ullmann Condensation: This classic method employs a copper catalyst, often in stoichiometric amounts, to couple an aryl halide with an alcohol or phenol.[5][6] While traditionally requiring high temperatures (often >200 °C) and polar aprotic solvents, modern advancements with specialized ligands have enabled milder reaction conditions.[5][7]

-

Buchwald-Hartwig C-O Coupling: A more contemporary approach, this palladium-catalyzed reaction offers significant advantages, including milder conditions, lower catalyst loadings, and broader substrate scope.[8][9] The reaction's efficiency is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which is critical for facilitating the key steps of the catalytic cycle.[10][11]

PART 2: Mechanism & Scientific Rationale

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The choice of catalyst, ligand, base, and solvent is not arbitrary but is dictated by the requirements of the catalytic cycle.

The Ullmann Condensation Mechanism

The Ullmann ether synthesis proceeds via a copper(I)-mediated pathway.[5] While the precise mechanism can vary, a widely accepted cycle involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide (4-bromofluorobenzene). Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the active copper(I) catalyst.[7]

-

Role of the Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to deprotonate the phenol, forming the corresponding phenoxide. This phenoxide is the active nucleophile that coordinates to the copper center.

-

Role of Copper: Copper facilitates the key bond-forming steps. Traditional methods used copper powder or copper salts like CuI.[12] Soluble, ligated copper catalysts are often used in modern protocols to improve reactivity and lower reaction temperatures.[13]

Caption: Fig 1. Simplified Ullmann Condensation Cycle

The Buchwald-Hartwig C-O Coupling Mechanism

The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling process. The catalytic cycle is well-established and involves the following key steps:[10][11]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromofluorobenzene to form a Pd(II) complex. The reactivity order for aryl halides is generally I > Br > Cl.[11]

-

Ligand Exchange/Base Association: The phenol (or its corresponding phenoxide) displaces the halide from the palladium center. The base is crucial for generating the palladium-alkoxide intermediate.

-

Reductive Elimination: This is the final, product-forming step. The diaryl ether is eliminated from the Pd(II) complex, regenerating the active Pd(0) catalyst.[10] This step is often the rate-limiting step and is facilitated by bulky, electron-rich phosphine ligands which promote the formation of a three-coordinate intermediate.

Caption: Fig 2. Buchwald-Hartwig C-O Coupling Cycle

PART 3: Experimental Protocols & Data

Safety Precaution: 4-Bromofluorobenzene (CAS 98918-45-7) is a flammable liquid and vapor that is harmful in contact with skin and if inhaled. It causes skin and serious eye irritation.[14][15] All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[15] Avoid sources of ignition.[14]

Protocol 1: Ullmann-Type Diaryl Ether Synthesis

This protocol is adapted from modern Ullmann procedures which utilize a soluble copper source and a ligand to improve efficiency and allow for milder conditions compared to the classical reaction.[12]

Materials & Reagents

| Reagent | CAS Number | M.W. | Typical Role |

| 4-Bromofluorobenzene | 98918-45-7 | 175.00 | Aryl Halide |

| Phenol (or derivative) | 108-95-2 | 94.11 | Nucleophile |

| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | Catalyst Precursor |

| N,N'-Dimethylethylenediamine | 107-15-3 | 88.15 | Ligand |

| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | Base |

| Toluene | 108-88-3 | 92.14 | Solvent |

Step-by-Step Procedure

-

Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Copper(I) Iodide (0.05 mmol, 5 mol%) and Potassium Phosphate (2.0 mmol, 2.0 equiv).

-

Reagent Addition: Seal the tube with a septum, and purge with nitrogen or argon for 10 minutes. Under a positive pressure of inert gas, add the phenol derivative (1.0 mmol, 1.0 equiv), 4-Bromofluorobenzene (1.2 mmol, 1.2 equiv), Toluene (2 mL), and N,N'-Dimethylethylenediamine (0.10 mmol, 10 mol%).

-

Reaction: Place the sealed tube in a pre-heated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite. Wash the pad with additional ethyl acetate (2 x 5 mL).

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired diaryl ether.

Protocol 2: Buchwald-Hartwig Diaryl Ether Synthesis

This protocol utilizes a modern, highly active palladium pre-catalyst system, which offers high yields under relatively mild conditions.

Materials & Reagents

| Reagent | CAS Number | M.W. | Typical Role |

| 4-Bromofluorobenzene | 98918-45-7 | 175.00 | Aryl Halide |

| Phenol (or derivative) | 108-95-2 | 94.11 | Nucleophile |

| Pd₂(dba)₃ | 51364-51-3 | 915.72 | Palladium Pre-catalyst |

| Xantphos | 161265-03-8 | 578.68 | Ligand |

| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | Base |

| Toluene | 108-88-3 | 92.14 | Solvent |

Step-by-Step Procedure

-

Glovebox Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried vial with a magnetic stir bar with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), Xantphos (0.024 mmol, 2.4 mol%), and Cesium Carbonate (1.4 mmol, 1.4 equiv).

-

Reagent Addition: Add the phenol derivative (1.0 mmol, 1.0 equiv) and 4-Bromofluorobenzene (1.2 mmol, 1.2 equiv). Add Toluene (2 mL).

-

Reaction: Seal the vial with a PTFE-lined cap and remove it from the glovebox. Place the vial in a pre-heated heating block or oil bath at 100 °C. Stir for 8-16 hours.

-

Workup & Purification: Follow the same workup and purification steps (4-6) as described in Protocol 1.

PART 4: Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous conditions; Ineffective base. | Use a fresh batch of catalyst/pre-catalyst. Ensure all glassware is oven-dried and solvents are anhydrous. For Buchwald-Hartwig, consider a stronger base like NaOtBu or K₃PO₄. For Ullmann, ensure the base is finely powdered. |

| Hydrodehalogenation | Presence of water; Ligand decomposition. | Use rigorously dried solvents. For Buchwald-Hartwig, ensure high-purity ligands; consider using a pre-catalyst to avoid side reactions during catalyst formation. |

| Homocoupling of Aryl Halide | (Ullmann) High temperatures can favor this side reaction. | Run the reaction at the lowest effective temperature. Ensure efficient stirring. |

| Difficult Purification | Co-elution with residual ligand or byproducts. | Optimize chromatography gradient. Consider a different workup, such as an acidic wash to remove basic ligands or byproducts. |

References

- Ullmann reaction | PPTX - Slideshare. (n.d.).

- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.).

- Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed. (2020, September 16).

- Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - ResearchGate. (2020, August).

- Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery | Journal of Agricultural and Food Chemistry - ACS Publications. (2020, August 11).

- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25).

- Ullmann condensation - Wikipedia. (n.d.).

- 4-Bromofluorobenzene CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS. (n.d.).

- 4-Bromofluorobenzene - Safety Data Sheet - ChemicalBook. (2025, November 8).

- Diaryl ether derivatives as anticancer agents – a review - RSC Blogs. (2012, October 22).

- Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst - Journal of Synthetic Chemistry. (2024, October 7).

- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).

- Ullmann Condensation - SynArchive. (n.d.).

- Ullmann Reaction - Organic Chemistry Portal. (n.d.).

- Buchwald–Hartwig amination - Wikipedia. (n.d.).

- Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - Books. (2024, August 16).

- Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - OUCI. (n.d.).

- Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. (n.d.).

- SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. (n.d.).

- Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. (2025, August 6).

Sources

- 1. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. blogs.rsc.org [blogs.rsc.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. people.umass.edu [people.umass.edu]

- 14. kscl.co.in [kscl.co.in]

- 15. chemicalbook.com [chemicalbook.com]

Application Notes and Protocols: Functionalization of the Aniline Group in 4-(4-Bromo-2-fluorophenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed exploration of synthetic strategies for the functionalization of the aniline moiety in 4-(4-Bromo-2-fluorophenoxy)aniline. This molecule serves as a versatile scaffold in medicinal chemistry and materials science, and the ability to selectively modify its primary amine is crucial for the development of novel compounds with tailored properties. This document outlines robust protocols for several key transformations, including acylation, sulfonylation, and the Buchwald-Hartwig amination. Each protocol is presented with a thorough explanation of the underlying chemical principles, causality behind experimental choices, and self-validating system checks to ensure reproducibility and success.

Introduction: The Strategic Importance of 4-(4-Bromo-2-fluorophenoxy)aniline

4-(4-Bromo-2-fluorophenoxy)aniline is a key building block in the synthesis of a wide range of biologically active molecules. The presence of a bromine atom provides a handle for cross-coupling reactions, while the fluoro substituent can enhance metabolic stability and binding affinity. The diaryl ether linkage is a common motif in many pharmaceuticals. The primary amino group, however, is often the most critical site for modification, allowing for the introduction of diverse functionalities that can profoundly influence the pharmacological profile of the final compound.

The electron-donating nature of the amino group activates the aniline ring towards electrophilic substitution. However, direct functionalization can sometimes be challenging due to the high reactivity of the aniline, which can lead to multiple substitutions or undesired side reactions. Therefore, carefully controlled and selective methods are required to achieve the desired transformations. This guide focuses on providing reliable and reproducible protocols for the targeted functionalization of this important synthetic intermediate.

Core Functionalization Strategies and Protocols

This section details step-by-step methodologies for the most common and synthetically useful transformations of the aniline group in 4-(4-Bromo-2-fluorophenoxy)aniline.

Acylation: Introduction of Amide Functionality

Acylation of the aniline group to form an amide is a fundamental transformation that can modulate the electronic properties of the molecule, introduce new pharmacophores, and serve as a protecting group. The resulting amide is generally more stable and less prone to oxidation than the parent aniline.

Causality Behind Experimental Choices:

-

Reagents: Acyl chlorides or anhydrides are highly reactive acylating agents. The choice between them often depends on commercial availability and the desired reactivity.

-

Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is used to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation.

-

Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is chosen to dissolve the reactants and prevent side reactions.

Protocol: Synthesis of N-(4-(4-Bromo-2-fluorophenoxy)phenyl)acetamide

| Step | Procedure | Observations/Notes |

| 1 | To a solution of 4-(4-Bromo-2-fluorophenoxy)aniline (1.0 eq) in dry DCM (10 mL/mmol) under a nitrogen atmosphere, add triethylamine (1.2 eq). | The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the acylating agent. |

| 2 | Cool the reaction mixture to 0 °C in an ice bath. | Cooling helps to control the exothermicity of the reaction. |

| 3 | Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. | Slow addition prevents a rapid temperature increase and potential side reactions. |

| 4 | Allow the reaction to warm to room temperature and stir for 2-4 hours. | Monitor the reaction progress by Thin Layer Chromatography (TLC). |

| 5 | Upon completion, quench the reaction with water (10 mL). | Quenching with water will hydrolyze any remaining acetyl chloride. |

| 6 | Separate the organic layer, and wash successively with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. | The acid wash removes excess triethylamine, and the bicarbonate wash removes any acetic acid. |

| 7 | Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. | The crude product can be purified by recrystallization or column chromatography. |

Visualization of the Acylation Workflow:

Caption: Workflow for the acylation of 4-(4-Bromo-2-fluorophenoxy)aniline.

Sulfonylation: Formation of Sulfonamides

Sulfonamides are a critical class of compounds in medicinal chemistry, known for their antibacterial and other therapeutic properties.[1] The sulfonylation of anilines provides a direct route to these valuable structures.

Causality Behind Experimental Choices:

-

Reagents: Sulfonyl chlorides are the most common reagents for this transformation.

-

Base: Pyridine is often used as both a base and a solvent, as it effectively scavenges the HCl produced and can catalyze the reaction.

-

Solvent: If a different base is used (e.g., triethylamine), an inert solvent like DCM is required.

Protocol: Synthesis of N-(4-(4-Bromo-2-fluorophenoxy)phenyl)benzenesulfonamide

| Step | Procedure | Observations/Notes |

| 1 | Dissolve 4-(4-Bromo-2-fluorophenoxy)aniline (1.0 eq) in pyridine (5 mL/mmol) in a round-bottom flask. | Pyridine can be used as both solvent and base. |

| 2 | Cool the solution to 0 °C in an ice bath. | This helps to control the reaction rate. |

| 3 | Add benzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution. | Maintain the temperature below 5 °C during the addition. |

| 4 | Allow the reaction to stir at room temperature overnight. | Monitor by TLC for the disappearance of the starting aniline. |

| 5 | Pour the reaction mixture into ice-water (20 mL). | This will precipitate the crude product and dissolve the pyridine hydrochloride salt. |

| 6 | Collect the precipitate by vacuum filtration and wash with cold water. | |

| 7 | Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water). |

Visualization of the Sulfonylation Workflow:

Caption: Workflow for the sulfonylation of 4-(4-Bromo-2-fluorophenoxy)aniline.

Recent advances have also explored visible-light-mediated sulfonylation of anilines, offering milder reaction conditions.[2][3]

Buchwald-Hartwig Amination: C-N Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] This reaction is highly versatile and allows for the coupling of the aniline with a wide range of aryl or heteroaryl halides.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) source is required. This can be a pre-catalyst like Pd₂(dba)₃ or a Pd(II) source like Pd(OAc)₂ which is reduced in situ.

-

Ligand: A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is crucial for facilitating the catalytic cycle, specifically the reductive elimination step.[6]

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) is necessary to deprotonate the amine.[6]

-

Solvent: Anhydrous, deoxygenated toluene or dioxane is typically used to prevent catalyst deactivation.

Protocol: Synthesis of N-phenyl-4-(4-bromo-2-fluorophenoxy)aniline

| Step | Procedure | Observations/Notes |

| 1 | To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq). | All solids should be handled under an inert atmosphere. |

| 2 | Evacuate and backfill the tube with nitrogen or argon three times. | It is critical to exclude oxygen from the reaction. |

| 3 | Add 4-(4-Bromo-2-fluorophenoxy)aniline (1.0 eq) and bromobenzene (1.2 eq). | |

| 4 | Add anhydrous, deoxygenated toluene (5 mL/mmol). | The solvent should be purged with an inert gas prior to use. |

| 5 | Heat the reaction mixture to 100-110 °C with vigorous stirring. | The reaction is typically complete within 12-24 hours. Monitor by TLC or GC-MS. |

| 6 | Cool the reaction to room temperature and dilute with ethyl acetate. | |

| 7 | Filter the mixture through a pad of Celite to remove the palladium catalyst. | |

| 8 | Concentrate the filtrate and purify the residue by column chromatography. | A gradient of ethyl acetate in hexanes is often effective. |

Visualization of the Buchwald-Hartwig Amination Catalytic Cycle:

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Microwave-assisted Buchwald-Hartwig couplings can significantly reduce reaction times.[6]

Emerging Functionalization Techniques

While the previously mentioned methods are well-established, research continues to uncover novel ways to functionalize anilines.

-

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization, including the direct sulfonylation of anilines.[7] This approach often proceeds under mild conditions and can exhibit unique regioselectivity.

-

Diazotization: The conversion of the primary amine to a diazonium salt opens up a wide array of subsequent transformations, including Sandmeyer-type reactions to install various functional groups.[8][] This is a classic yet powerful method for expanding the chemical diversity of the aniline scaffold.[10][11]

Conclusion

The functionalization of the aniline group in 4-(4-Bromo-2-fluorophenoxy)aniline is a cornerstone of synthetic strategies aimed at developing novel pharmaceuticals and materials. The protocols detailed in this guide for acylation, sulfonylation, and Buchwald-Hartwig amination provide robust and reproducible methods for achieving these critical transformations. By understanding the causality behind the experimental choices and adhering to the detailed procedures, researchers can confidently and efficiently modify this versatile chemical scaffold to advance their scientific objectives.

References

-

Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Synthesis, Characterization and Solvatochromic Action of 4-Bromophenylazo-2-Naphtholazo-Benzene. ResearchGate. [Link]

- Synthetic method of 4-bromo-2-fluorobiphenyl.

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry. [Link]

-

Synthesis of 4-bromo-2-fluoroaniline. PrepChem.com. [Link]

-

4-Bromo-N-(4-bromo-phen-yl)aniline. Acta Crystallographica Section E. [Link]

-

Direct sulfonylation of anilines mediated by visible light. Chemical Science. [Link]

-

Diazotisation. Organic Chemistry Portal. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

-

Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. E-Journal of Chemistry. [Link]

-

C1‐4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow. Angewandte Chemie International Edition. [Link]

-

Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. Molecules. [Link]

-

Development of a Continuous Photochemical Bromination/Alkylation Sequence En Route to AMG 423. Organic Process Research & Development. [Link]

-

Diazotization of Amines. Chemistry LibreTexts. [Link]

-

4-Bromo-N-phenylaniline. ResearchGate. [Link]

-

4-Bromo-N-(4-bromophenyl)aniline. ResearchGate. [Link]

-

Conversion of Aniline to 4-Bromoaniline. YouTube. [Link]

-

Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv. [Link]

- Preparation of 4-bromoaniline derivatives.

-

Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Photochemical & Photobiological Sciences. [Link]

-

3-bromo-4-(3-fluorophenoxy)aniline. PubChemLite. [Link]

-

Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. [Link]

-

Photochemical Acylation of 1,4-Naphthoquinone with Aldehydes Under Continuous-Flow Conditions. Organics. [Link]

-

Study of the aqueous photochemistry of 4-fluorophenol, 4-bromophenol and 4-iodophenol by steady state and nanosecond laser flash photolysis. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

- 1. 4-Bromo-2-(morpholine-4-sulfonyl)aniline|CAS 1179191-32-2 [benchchem.com]

- 2. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Diazotisation [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

Technical Support Center: Solubility of 4-(4-Bromo-2-fluorophenoxy)aniline

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-(4-Bromo-2-fluorophenoxy)aniline. Understanding the solubility of this compound in common laboratory solvents like Dimethyl Sulfoxide (DMSO) and methanol is a critical first step for any successful experiment, from initial screening to formulation.

This document provides a framework for understanding the solubility profile of 4-(4-Bromo-2-fluorophenoxy)aniline, offers detailed protocols to determine its solubility experimentally, and presents a troubleshooting guide to address common challenges.

Foundational Knowledge: Physicochemical Properties

Before delving into solubility, it's essential to understand the properties of the solute and the solvents. As specific experimental data for 4-(4-Bromo-2-fluorophenoxy)aniline is not widely published, we can infer its likely characteristics from structurally similar molecules.

Table 1: Physicochemical Properties of Solute and Solvents

| Property | 4-(4-Bromo-2-fluorophenoxy)aniline (Predicted) | DMSO (Dimethyl Sulfoxide) | Methanol |

| Molecular Formula | C₁₂H₉BrFNO | (CH₃)₂SO | CH₃OH |

| Molecular Weight | ~282.11 g/mol | 78.13 g/mol | 32.04 g/mol |

| Type | Halogenated aromatic amine/ether | Polar Aprotic Solvent | Polar Protic Solvent |

| Polarity | Moderately polar with significant non-polar character | High | High |

| Boiling Point | N/A | 189 °C (372 °F)[1] | 64.7 °C (148.5 °F)[2] |

| Melting Point | Solid at room temp. (predicted) | 18.5 °C (65.3 °F)[1] | -97.6 °C (-143.7 °F)[2] |

| Key Features | Aniline group can act as H-bond donor; ether oxygen as H-bond acceptor. Aromatic rings are non-polar. | Strong H-bond acceptor. Dissolves a wide range of polar and non-polar compounds.[1] | Can act as both H-bond donor and acceptor. Miscible with water.[3] |

The Science of Solubility: Expert Insights

The principle of "like dissolves like" is the cornerstone of solubility prediction. 4-(4-Bromo-2-fluorophenoxy)aniline possesses a mixed character: the aniline (-NH₂) and ether (-O-) groups introduce polarity and hydrogen-bonding capabilities, while the two aromatic rings and the bromine atom contribute to its non-polar, hydrophobic nature.

-

In DMSO : As a highly polar aprotic solvent, DMSO is an excellent choice for dissolving a wide array of organic molecules.[4] It can effectively solvate 4-(4-Bromo-2-fluorophenoxy)aniline by interacting with its polar functionalities. We predict high solubility in DMSO, making it an ideal solvent for preparing high-concentration stock solutions.

-

In Methanol : Methanol is a polar protic solvent, capable of hydrogen bonding.[3] While the aniline group of the target compound can participate in hydrogen bonding, the large, non-polar scaffold of the molecule may limit its solubility compared to DMSO. We predict moderate solubility in methanol. An increase in temperature is likely to enhance its solubility in this solvent.[4]

Quantitative Solubility: An Experimental Approach

Experimental Protocol: Determining Kinetic Solubility

This protocol is designed to establish the maximum soluble concentration of your compound in a specific solvent at room temperature, a critical parameter for preparing stock solutions for biological assays.

Sources

Technical Support Center: Stability & Storage of 4-(4-Bromo-2-fluorophenoxy)aniline

Case ID: STAB-BFPA-001 Subject: Prevention of Oxidative Degradation & Long-Term Storage Protocols Status: Active Guide

Executive Summary

4-(4-Bromo-2-fluorophenoxy)aniline is a critical intermediate, often employed in the synthesis of kinase inhibitors and high-value pharmaceuticals. Like many electron-rich aromatic amines, it is susceptible to oxidative degradation mediated by atmospheric oxygen, light, and moisture.

This guide provides a mechanistic understanding of the degradation pathway and a validated Standard Operating Procedure (SOP) to maintain purity >99% over extended storage periods.

Module 1: The Failure Mode (Why it Turns Brown)

The primary instability of this compound arises from the free amine (–NH₂) group. While the ether linkage is chemically robust, the aniline nitrogen possesses a lone pair of electrons that is highly prone to Single Electron Transfer (SET) oxidation.

The Mechanism of Degradation:

-

Initiation: Exposure to UV light or trace metal ions catalyzes the transfer of an electron from the nitrogen lone pair to atmospheric oxygen.

-

Radical Formation: This generates a reactive aminium radical cation .

-

Propagation: These radicals couple to form hydrazines, which further oxidize into azo compounds (deep yellow/orange) or polymerize into complex iminoquinone species (dark brown/black "tar").

Note on Substituent Effects: The 4-bromo-2-fluorophenoxy moiety provides some electron-withdrawing character, which slightly lowers the pKa of the aniline compared to the parent molecule. However, it does not sufficiently deactivate the ring to prevent oxidation under ambient conditions.

Figure 1: The oxidative cascade of aromatic amines. The transition from colorless to brown indicates the formation of conjugated azo-dimers and polymers.

Module 2: Validated Storage Protocol (The "Argon Blanket")

To prevent the pathway described above, you must eliminate the three drivers of oxidation: Oxygen , Moisture , and Light .

Why Argon over Nitrogen? Argon is denser than air (approx.[1] 1.78 g/L vs 1.225 g/L). When you purge a vial with Nitrogen, it mixes with air and eventually diffuses out. Argon, being heavier, settles at the bottom of the vial, creating a physical "blanket" that actively displaces oxygen from the surface of the solid.

Standard Operating Procedure (SOP-05):

-

Container Selection: Use Amber Glass vials with Teflon-lined screw caps. Clear glass allows UV initiation of the radical mechanism.

-

Aliquot Strategy: Do not store the bulk material in a single vessel. Divide the material into single-use aliquots (e.g., 100mg or 500mg) to avoid repeated freeze-thaw cycles and air exposure.

-

The Purge:

-

Insert a long needle connected to an Argon line deep into the vial (just above the solid).

-

Flow Argon gently (low psi) for 30-60 seconds.

-

Simultaneously withdraw the needle and screw on the cap tightly.

-

-

Sealing: Wrap the cap junction with Parafilm® to prevent moisture ingress during freezer storage.

-

Environment: Store at -20°C .

Figure 2: The "Argon Blanket" workflow for maximizing shelf-life of halo-phenoxy anilines.

Module 3: Troubleshooting & FAQs

Q1: My compound has turned from off-white to a pinkish-brown. Is it ruined?

-

Diagnosis: This indicates early-stage surface oxidation. The "color" comes from highly conjugated azo-impurities which have high extinction coefficients; meaning a very small amount of impurity (e.g., 0.5%) can cause significant discoloration.

-

Action: Run an LC-MS. If purity is still >95%, you can likely use it for robust reactions (e.g., amide coupling). For sensitive catalysis (e.g., Buchwald-Hartwig), purify it first.

Q2: How do I repurify oxidized material?

-

Method A (Filtration): Dissolve the compound in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate. Pass it through a short pad of silica gel. The polar oxidation products (tars) will often stick to the silica, while the aniline elutes.

-

Method B (Recrystallization): Recrystallize from Ethanol/Water (9:1). Heat to dissolve, then cool slowly. The oxidized impurities usually remain in the mother liquor.

Q3: Can I store it in solution (e.g., DMSO or Methanol)?

-

Strictly No. In solution, the molecular mobility is higher, increasing the collision frequency with dissolved oxygen. Furthermore, protic solvents like methanol can facilitate proton transfers that accelerate radical propagation. Always store as a dry solid.

Q4: I need to store this for >1 year. Is there a better way?

-

Pro Tip: Convert the aniline to its Hydrochloride Salt (HCl) .[2]

-

Protocol: Dissolve aniline in ether, add 1M HCl in ether. Filter the white precipitate.

-

Why: Protonating the amine lone pair (

) removes the electron density required for the initial oxidation step. The salt form is virtually immune to oxidation and can be stored indefinitely at room temperature.

-

Module 4: Stability Data Comparison

The following table summarizes the expected degradation rates based on general behavior of halo-phenoxy anilines under various conditions.

| Storage Condition | Atmosphere | Container | Est. Shelf Life (<1% Deg) | Risk Level |

| -20°C | Argon | Amber | > 2 Years | Low (Recommended) |

| 4°C (Fridge) | Nitrogen | Amber | 6-12 Months | Low-Medium |

| 25°C (Bench) | Air | Clear | < 2 Weeks | High (Rapid Browning) |

| 25°C (Solution) | DMSO | Clear | < 24 Hours | Critical (Do Not Do This) |

References

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed mechanisms of amine oxidation via radical cations).

-

Sigma-Aldrich (Merck). Technical Bulletin: Handling and Storage of Air-Sensitive Reagents. (Protocols for inert gas handling and Sure/Seal™ techniques).

-

Linde Gas. Argon vs. Nitrogen: Properties and Applications in Inerting. (Physical data on gas density and displacement efficiency).

-

Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (Standard protocols for purification of anilines via recrystallization and salt formation).

Sources

Technical Support Guide: Recrystallization of 4-(4-Bromo-2-fluorophenoxy)aniline

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for the purification of 4-(4-Bromo-2-fluorophenoxy)aniline via recrystallization. It is designed for researchers, chemists, and drug development professionals who may encounter challenges during the purification of this and structurally similar diaryl ether amine compounds. Our approach is to combine first-principles of physical organic chemistry with practical, field-tested solutions to common experimental hurdles.

Section 1: Solvent Selection - FAQs and Troubleshooting